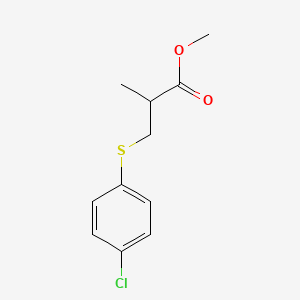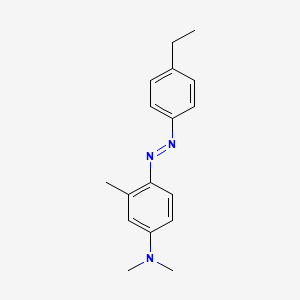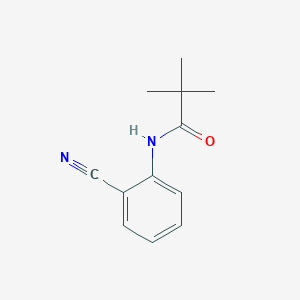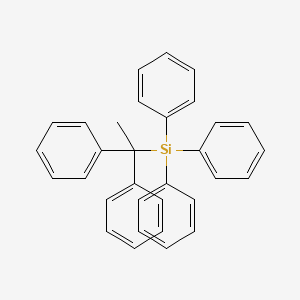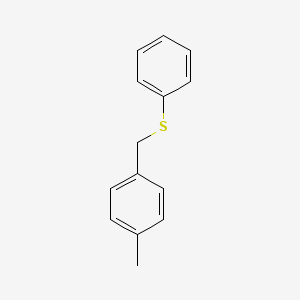
4-Methylbenzyl phenyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzyl phenyl sulfide is an organic compound with the molecular formula C14H14S It is a member of the sulfide family, characterized by a sulfur atom bonded to two hydrocarbon groups
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium phenyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methylbenzyl chloride} + \text{Sodium phenyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 4-Methylbenzyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. For example, treatment with hydrogen peroxide can convert it to 4-methylbenzyl phenyl sulfoxide.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: 4-Methylbenzyl phenyl sulfoxide, 4-Methylbenzyl phenyl sulfone.
Reduction: this compound (from sulfoxides).
Substitution: Various substituted sulfides depending on the reactants used.
科学的研究の応用
4-Methylbenzyl phenyl sulfide has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new antibacterial agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-methylbenzyl phenyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound can disrupt the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly relevant in its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
類似化合物との比較
- Benzyl phenyl sulfide
- 4-Methylphenyl benzyl sulfide
- Dibenzyl sulfide
Comparison: 4-Methylbenzyl phenyl sulfide is unique due to the presence of a methyl group on the benzyl ring, which can influence its reactivity and biological activity. Compared to benzyl phenyl sulfide, the methyl group can enhance its lipophilicity and potentially its ability to interact with biological membranes.
特性
CAS番号 |
5023-65-4 |
|---|---|
分子式 |
C14H14S |
分子量 |
214.33 g/mol |
IUPAC名 |
1-methyl-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChIキー |
NQBAGKCXIRIHMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


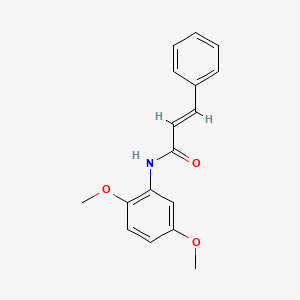
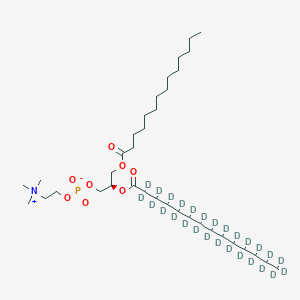
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)

![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
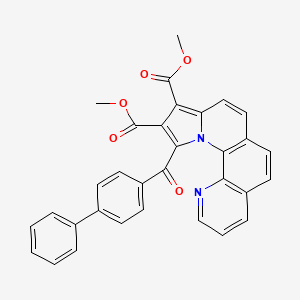

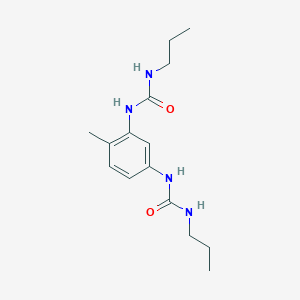
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
